Amyloid-Forming peptide GNNQQNY

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

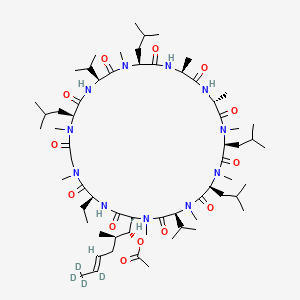

Amyloid-Forming peptide GNNQQNY is a heptapeptide derived from the N-terminal prion-determining domain of the yeast protein Sup35. This peptide is known for its ability to form amyloid fibrils, which are highly ordered insoluble aggregates. The detailed atomic oligomeric structure of GNNQQNY makes it an excellent model for studying the early stages of amyloid aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Amyloid-Forming peptide GNNQQNY typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one through coupling and deprotection cycles.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Amyloid-Forming peptide GNNQQNY primarily undergoes aggregation reactions to form amyloid fibrils. These reactions are influenced by various factors, including temperature, pH, and peptide concentration .

Common Reagents and Conditions

Temperature: Aggregation is typically studied at temperatures ranging from 280 K to 300 K.

pH: The peptide can be solubilized at a low pH (around 2.0) to generate monomers.

Concentration: Higher peptide concentrations favor aggregation.

Major Products

The major product of the aggregation reaction is amyloid fibrils, which are characterized by their β-sheet-rich structure and stability .

Scientific Research Applications

Amyloid-Forming peptide GNNQQNY has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Amyloid-Forming peptide GNNQQNY involves the formation of β-sheet-rich structures through hydrogen bonding and hydrophobic interactions. The peptide undergoes a nucleation process, where small oligomers form and act as templates for further aggregation. The resulting amyloid fibrils are stabilized by interstrand backbone-backbone and side chain-side chain hydrogen bonds .

Comparison with Similar Compounds

Amyloid-Forming peptide GNNQQNY is unique due to its well-characterized atomic structure and its ability to form stable amyloid fibrils. Similar compounds include other amyloidogenic peptides and proteins, such as:

Amyloid β (Aβ): Associated with Alzheimer’s disease.

α-Synuclein: Linked to Parkinson’s disease.

Prion Protein (PrP): Involved in prion diseases.

These compounds share common structural features and aggregation mechanisms but differ in their specific sequences and pathological roles.

Properties

Molecular Formula |

C33H48N12O14 |

|---|---|

Molecular Weight |

836.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

DIUJDHXPULIBNK-PXQJOHHUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)

![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)